REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:13][C:12]2[CH:11]=[CH:10][C:9]([Cl:14])=[CH:8][C:7]=2[S:4](=[O:6])(=[O:5])[N:3]=1.[OH-].[OH:16][CH2:17][CH2:18][N+:19]([CH3:22])([CH3:21])[CH3:20]>C1COCC1>[CH3:1][C:2]1[N-:3][S:4](=[O:5])(=[O:6])[C:7]2[CH:8]=[C:9]([Cl:14])[CH:10]=[CH:11][C:12]=2[N:13]=1.[CH3:20][N+:19]([CH2:18][CH2:17][OH:16])([CH3:22])[CH3:21] |f:1.2,4.5|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.32 L
|
Type
|
reactant
|
Smiles
|
[OH-].OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].OCC[N+](C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 60±5° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was clarified by in-line 10 micron filtration upon transfer to a 22-L reaction flask
|
Type
|
ADDITION
|
Details
|
pre-charged with 2-L
|
Type
|
FILTRATION
|
Details
|
pre-filtered THF
|
Type
|
ADDITION
|
Details
|
into which was added 10-L
|
Type
|
FILTRATION
|
Details
|
pre-filtered MTBE dropwise
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was transferred to another flask
|
Type
|
ADDITION
|
Details
|
which was then charged with an additional 30-L
|
Type
|
FILTRATION
|
Details
|
pre-filtered MTBE dropwise
|
Type
|
STIRRING
|
Details
|
with adjustment of temperature to <5° C. and stirring for about 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Diazoxide choline salt was recovered by vacuum filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.724 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |